4-methyl-N-(2-methylbutyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1339860-94-4 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-N-(2-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3 |
InChI Key |
OTEMBRUSIMRZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(C=CN=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl N 2 Methylbutyl Pyridin 3 Amine
Retrosynthetic Strategies and Precursor Identification for Pyridinamine Frameworks
A retrosynthetic analysis of 4-methyl-N-(2-methylbutyl)pyridin-3-amine logically disconnects the molecule at two primary locations. The most evident disconnection is at the secondary amine's C-N bond, which points to 4-methylpyridin-3-amine and a suitable 2-methylbutyl electrophile (such as 2-methylbutyl bromide) or a carbonyl equivalent (2-methylbutanal) as immediate precursors.
Further deconstruction of the 4-methylpyridin-3-amine framework reveals several potential synthetic routes. A common and effective strategy is to derive it from 4-methyl-3-nitropyridine . guidechem.comgoogle.com This intermediate is valuable because the nitro group can be readily and selectively reduced to the desired 3-amino group in a later step. The synthesis of the pyridine (B92270) ring itself can be approached through various classical methods, such as the Hantzsch or Bohlmann-Rahtz syntheses, or more commonly, by the functionalization of a pre-existing pyridine derivative. advancechemjournal.com
Therefore, the key precursors identified through this analysis are:
4-methylpyridin-3-amine : The direct precursor for N-alkylation.
4-methyl-3-nitropyridine : A strategic intermediate that can be reduced to 4-methylpyridin-3-amine.
4-methylpyridine (B42270) (4-picoline) : A common starting material for producing the substituted pyridine core. google.com
An appropriate 2-methylbutyl synthon : This could be an alkyl halide like (S)-(+)-1-Bromo-2-methylbutane or an aldehyde like 2-methylbutanal. scbt.comyoutube.com
| Precursor | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|
| 4-methylpyridin-3-amine | C6H8N2 | Substrate for N-alkylation | google.comgoogle.com |
| 4-methyl-3-nitropyridine | C6H6N2O2 | Intermediate for reduction to the amine | guidechem.comgoogle.comsynquestlabs.com |
| 1-Bromo-2-methylbutane | C5H11Br | Alkylating agent for direct alkylation | nih.govlookchem.com |
| 2-Methylbutanal | C5H10O | Carbonyl compound for reductive amination | youtube.com |
Regioselective Functionalization of the Pyridine Core
The synthesis of the essential intermediate, 4-methylpyridin-3-amine, requires precise control over the regiochemistry of substitution on the pyridine ring. The most common starting material for this purpose is 4-methylpyridine (4-picoline).
A well-established method involves the direct nitration of 4-methylpyridine. One reported procedure uses a combination of concentrated nitric acid and sulfuric acid. guidechem.com Another approach involves the nitration of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) at low temperatures (-78 °C) to yield 3-nitro-4-methylpyridine. google.com An alternative to direct nitration is the nitration of 4-methylpyridine-1-oxide, which can offer different selectivity and reactivity. orgsyn.org
Once 4-methyl-3-nitropyridine is obtained, the nitro group is reduced to an amine. This transformation is typically achieved with high efficiency using catalytic hydrogenation, for instance, with a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com Other classical reduction methods, such as using metals like zinc or tin in acidic media, are also applicable. orgsyn.org
Another innovative route to 4-methylpyridin-3-amine starts from 4-picoline-3-boronic acid, which undergoes a reaction with an inorganic ammonia (B1221849) source, catalyzed by a metal oxide, to directly install the amino group. google.com
N-Alkylation Approaches for Secondary Pyridinamines
With 4-methylpyridin-3-amine in hand, the final key step is the introduction of the 2-methylbutyl group onto the nitrogen atom of the amino group. Several standard organic chemistry methods can be employed for this N-alkylation.
Reductive amination is a powerful and widely used one-pot method for synthesizing secondary and tertiary amines. youtube.comyoutube.com The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com
For the synthesis of this compound, this protocol would involve reacting 4-methylpyridin-3-amine with 2-methylbutanal . A key aspect of this reaction is the choice of reducing agent. Mild reducing agents are required to selectively reduce the C=N double bond of the iminium ion without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its chemoselectivity. youtube.comyoutube.com Other specialized reagents, such as pyridine borane (B79455) complexes like 5-ethyl-2-methylpyridine (B142974) borane (PEMB), have also been developed for reductive aminations. researchgate.net
Direct N-alkylation involves the reaction of 4-methylpyridin-3-amine with an alkyl halide, such as 1-bromo-2-methylbutane , via a nucleophilic substitution mechanism. nih.gov While straightforward in principle, the direct alkylation of aminopyridines can be complicated by competing side reactions. A significant challenge is the potential for alkylation to occur at the pyridine ring nitrogen, which is also nucleophilic, leading to a mixture of products. researchgate.net
To overcome this, specific reaction conditions may be necessary. The use of a strong, non-nucleophilic base can help deprotonate the amino group, increasing its nucleophilicity relative to the ring nitrogen. researchgate.net Alternative methods have been developed to achieve selective N-monoalkylation. For example, a facile procedure using a carboxylic acid (like 2-methylbutanoic acid) and sodium borohydride (B1222165) has been shown to effectively mono-alkylate aminopyridines under mild conditions. researchgate.net Another approach involves the use of N-aminopyridinium salts, which can undergo alkylation and subsequent depyridylation to yield secondary amines. researchgate.netchemrxiv.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically couples an amine with an aryl halide or triflate. nih.govresearchgate.net
In the context of synthesizing the target molecule, the most logical Buchwald-Hartwig approach would be to couple 2-methylbutylamine with a 3-halo-4-methylpyridine , such as 3-bromo-4-methylpyridine. This reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), in the presence of a base like sodium tert-butoxide. wikipedia.orgnih.gov The reaction has a broad substrate scope and high functional group tolerance, making it a highly reliable and versatile method for constructing aryl amines. wikipedia.orglibretexts.org This approach avoids the regioselectivity issues associated with direct alkylation of the aminopyridine.
| Method | Reactants | Key Reagents/Catalysts | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 4-methylpyridin-3-amine + 2-methylbutanal | NaBH₃CN or PEMB | Good for secondary amines, one-pot procedure | Requires synthesis of the aldehyde | youtube.comyoutube.comresearchgate.net |
| Direct Alkylation | 4-methylpyridin-3-amine + 1-bromo-2-methylbutane | Base (e.g., NaH, LDA) | Atom economical | Poor regioselectivity (ring vs. amino N-alkylation), potential for over-alkylation | researchgate.net |
| Buchwald-Hartwig Amination | 3-bromo-4-methylpyridine + 2-methylbutylamine | Pd catalyst, phosphine ligand, base | High regioselectivity, broad scope, high yields | Requires synthesis of halogenated pyridine and primary amine | wikipedia.orgnih.govresearchgate.net |
Stereocontrolled Synthesis of the 2-Methylbutyl Side Chain
The 2-methylbutyl group in the target molecule contains a stereocenter at position 2. If a specific enantiomer of this compound is desired, the synthesis must employ a stereocontrolled approach for introducing this side chain.
This is typically achieved by using a chiral starting material for the side chain. (S)-(+)-1-Bromo-2-methylbutane is a commercially available chiral building block. scbt.comsigmaaldrich.com This compound can be used directly in nucleophilic substitution or Buchwald-Hartwig amination reactions to transfer the chiral (S)-2-methylbutyl group. This chiral bromide is a key intermediate in the synthesis of chiral nematic liquid crystals and can be used to form optically active Grignard reagents. scbt.comlookchem.com
For a stereocontrolled reductive amination, the corresponding chiral aldehyde, (S)-2-methylbutanal , would be required. This can be prepared via the oxidation of the commercially available (S)-2-methyl-1-butanol, ensuring the stereochemical integrity is maintained throughout the synthesis. The use of these enantiomerically pure synthons allows for the preparation of the final product as a single enantiomer.
Optimization of Reaction Parameters and Process Efficiency
The efficiency and success of the synthesis of this compound via reductive amination are highly dependent on the careful optimization of several key reaction parameters. These parameters influence the reaction rate, yield, and purity of the final product.
Choice of Reducing Agent: A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common and effective. masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is often preferred due to its mild nature and its ability to selectively reduce the imine intermediate in the presence of the aldehyde starting material, minimizing side reactions. masterorganicchemistry.com Other reducing agents like sodium borohydride (NaBH₄) can also be used, but may require careful control of the reaction conditions to prevent the reduction of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org
Solvent System: The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations. organic-chemistry.org Acetonitrile and methanol (B129727) are also viable options, with the latter sometimes used in conjunction with a pH buffer to control the reaction. evitachem.comorganic-chemistry.org
Temperature and Reaction Time: Reductive aminations are typically performed at room temperature. organic-chemistry.org The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the specific conditions employed. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.
Stoichiometry and pH: The stoichiometry of the reactants, particularly the ratio of the amine to the aldehyde and the reducing agent, needs to be carefully controlled to maximize the yield of the desired product. A slight excess of the aldehyde or the reducing agent may be used to drive the reaction to completion. The pH of the reaction mixture can also play a significant role, as the formation of the imine intermediate is often favored under slightly acidic conditions. organic-chemistry.org
The following interactive data table illustrates how different parameters can be varied to optimize the synthesis of a secondary amine via reductive amination, based on general principles.
| Parameter | Variation | Potential Outcome on Yield and Purity |
| Reducing Agent | NaBH(OAc)₃ | High selectivity, good to excellent yields. |
| NaBH₃CN | Effective, but requires careful handling due to toxicity. | |
| NaBH₄ | Can be effective, but may reduce the starting aldehyde. | |
| Solvent | Dichloromethane (DCM) | Commonly used, good solubility for many reactants. |
| 1,2-Dichloroethane (DCE) | Similar to DCM, often used. | |
| Methanol (MeOH) | Can be used, may require pH control. | |
| Temperature | Room Temperature | Standard condition for many reductive aminations. |
| 0 °C to Room Temp | May be used to control exothermic reactions or improve selectivity. | |
| Catalyst (Acid) | Acetic Acid (AcOH) | Often added in catalytic amounts to facilitate imine formation. |
| None | Reaction may proceed, but can be slower. |
Considerations for Scalable Synthesis in Research Settings
Transitioning the synthesis of this compound from a small laboratory scale to a larger scale for extensive research purposes introduces several important considerations to ensure safety, efficiency, and reproducibility.
Reaction Work-up and Purification: The purification of the final product on a larger scale requires methods that are both effective and practical. While column chromatography is a standard purification technique in a laboratory setting, it can be cumbersome and time-consuming for larger quantities. Alternative purification methods such as crystallization, distillation, or extraction should be explored. The choice of work-up procedure will also depend on the physical properties of the final compound and any impurities present.
Thermal Management and Safety: Reductive amination reactions can be exothermic, and on a larger scale, the heat generated can become a significant safety concern. Proper temperature control using cooling baths or jacketed reactors is essential to prevent runaway reactions. Additionally, the handling of potentially hazardous reagents, such as flammable solvents or toxic reducing agents, requires strict adherence to safety protocols and the use of appropriate personal protective equipment.
Process Monitoring and Control: To ensure consistent results and high yields on a larger scale, robust process monitoring is necessary. This can involve the use of in-situ monitoring techniques to track the progress of the reaction and identify any potential issues in real-time. Careful control of all reaction parameters, including addition rates of reagents and stirring speed, is critical for a successful and reproducible scalable synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl N 2 Methylbutyl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. nih.gov For 4-methyl-N-(2-methylbutyl)pyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques at high magnetic fields is essential for unambiguous structural confirmation and detailed conformational analysis.
High-Field 1D and 2D NMR Techniques for Structural Confirmation
High-field NMR spectroscopy offers superior signal dispersion and sensitivity, which is crucial for resolving the complex spin systems present in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the number and types of protons and their neighboring environments. The aromatic region is expected to show distinct signals for the protons on the pyridine (B92270) ring. The aliphatic region will display signals corresponding to the 4-methyl group and the protons of the 2-methylbutyl substituent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The signals for the pyridine ring carbons, the 4-methyl carbon, and the carbons of the 2-methylbutyl group are expected to appear in their characteristic chemical shift ranges. chemicalbook.comchemicalbook.com
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships within the molecule, allowing for the tracing of the spin systems in the pyridine ring and the 2-methylbutyl chain. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for establishing the connectivity between the 2-methylbutyl group and the nitrogen atom of the pyridine ring, as well as the position of the methyl group on the pyridine ring.
Predicted ¹H and ¹³C NMR Data:
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds. rsc.orgrsc.orgchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 (pyridine) | ~8.0 | s | - |
| H-5 (pyridine) | ~7.0 | d | ~5.0 |
| H-6 (pyridine) | ~7.9 | d | ~5.0 |
| NH | broad | s | - |
| CH₂ (N-CH₂) | ~3.2 | m | - |
| CH (chiral center) | ~1.8 | m | - |
| CH₂ (ethyl) | ~1.4 | m | - |
| CH₃ (ethyl) | ~0.9 | t | ~7.5 |
| CH₃ (isopropyl) | ~0.9 | d | ~6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (pyridine) | ~145 |
| C-3 (pyridine) | ~138 |
| C-4 (pyridine) | ~148 |
| C-5 (pyridine) | ~123 |
| C-6 (pyridine) | ~147 |
| N-CH₂ | ~48 |
| CH (chiral center) | ~35 |
| CH₂ (ethyl) | ~26 |
| CH₃ (ethyl) | ~11 |
| CH₃ (isopropyl) | ~19 |
Detailed Conformational Analysis through NMR
The 2-methylbutyl group attached to the amine introduces conformational flexibility. NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of protons and thus the preferred conformation of the molecule in solution. copernicus.orgcopernicus.orgauremn.org.br By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of the pyridine ring and the alkyl chain.
Stereochemical Assignment via Chiral Derivatizing Agents
Since this compound is a chiral molecule due to the stereocenter in the 2-methylbutyl group, determining its absolute configuration is crucial. This can be achieved using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. frontiersin.orgnih.govrsc.org
The amine can be reacted with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, to form a pair of diastereomers. researchgate.netmdpi.comacs.orgresearchgate.net The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons or fluorine atoms near the newly formed chiral center. By analyzing these chemical shift differences (Δδ), the absolute configuration of the original amine can be determined based on established models. frontiersin.orgresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its molecular formula as C₁₁H₁₈N₂. nih.gov This is a critical step in verifying the identity of the synthesized compound.
Table 3: Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z | Formula |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. nih.govmdpi.com By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is obtained. The analysis of the fragment ions provides information about the different structural motifs within the molecule.
For this compound, characteristic fragmentation patterns would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the side chain is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This would result in the loss of an ethyl or propyl radical from the 2-methylbutyl group.
Loss of the alkyl side chain: Cleavage of the C-N bond connecting the alkyl group to the pyridine ring.
Fragmentation of the pyridine ring: The substituted pyridine ring can also undergo characteristic fragmentation. mcmaster.caresearchgate.netacs.orgdocumentsdelivered.com
Table 4: Predicted Key MS/MS Fragments of [M+H]⁺
| m/z of Fragment Ion | Proposed Structure/Loss |
|---|---|
| 150 | Loss of C₂H₅ |
| 136 | Loss of C₃H₇ |
| 108 | [4-methylpyridin-3-amine + H]⁺ (Loss of C₅H₁₀) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the vibrational modes of specific functional groups.
Identification of Characteristic Functional Group Modes
The structure of this compound contains several key functional groups: a secondary amine (N-H), a pyridine ring (aromatic C-H, C=C, C=N), a methyl group (aliphatic C-H), and a 2-methylbutyl group (aliphatic C-H). The expected vibrational frequencies for these groups are summarized below.
As a secondary amine, a single, sharp N-H stretching vibration is anticipated in the IR spectrum, typically appearing in the range of 3320–3280 cm⁻¹ for saturated secondary amines. spectroscopyonline.com The presence of the aromatic pyridine ring would likely shift this absorption towards 3400 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and 2-methylbutyl groups will appear just below 3000 cm⁻¹. wpmucdn.com
The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a wealth of information. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the alkyl groups will also be present in this region. wpmucdn.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C and C=N | Stretch | 1400 - 1600 |
| C-H Bend (Alkyl) | Bend | 1350 - 1480 |
| N-H Bend | Bend | 1550 - 1650 |
Spectroscopic Analysis of Hydrogen Bonding Interactions
Hydrogen bonding is expected to play a significant role in the vibrational spectra of this compound. The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to intermolecular hydrogen bonding.
The presence of hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching vibration in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonding interactions. In concentrated solutions or the solid state, where hydrogen bonding is more prevalent, the N-H peak would be expected to be broader and at a lower wavenumber compared to a dilute solution in a non-polar solvent.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and provide insight into the conformation of the flexible 2-methylbutyl group. The analysis would also reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. mdpi.com For related, but different, nitrogen-containing heterocyclic compounds, crystallographic studies have provided detailed structural parameters. For example, the crystal structure of 4-Methyl-3-nitropyridin-2-amine was determined to be monoclinic. nih.govnih.gov
Examination of Crystal Packing and Intermolecular Forces
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular forces would be hydrogen bonding and van der Waals interactions.
Computational Chemistry and Theoretical Investigations of 4 Methyl N 2 Methylbutyl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic distribution and energy levels. For 4-methyl-N-(2-methylbutyl)pyridin-3-amine, these calculations are crucial for predicting its behavior in various chemical environments.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The LUMO, conversely, is likely to be distributed over the pyridine ring's π*-antibonding orbitals.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the nitrogen atoms are expected to carry partial negative charges, making them potential sites for protonation or coordination to metal centers. The hydrogen atom of the secondary amine is a potential hydrogen bond donor.
Illustrative Data Table for Electronic Properties
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | -5.8 | -0.9 | 4.9 |
| DFT/M06-2X | 6-311++G(d,p) | -6.1 | -0.7 | 5.4 |
| HF | 6-31G(d) | -8.5 | 1.5 | 10.0 |
Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. stenutz.eu Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). nih.gov The predicted shifts for this compound would be sensitive to the electronic environment of each nucleus. For instance, the protons on the pyridine ring would show distinct shifts based on their position relative to the methyl and amino groups. The chemical shifts of the 2-methylbutyl group would provide information about its conformation.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental IR spectra. For the target molecule, key predicted vibrational modes would include the N-H stretching of the secondary amine, C-H stretching of the methyl and methylbutyl groups, and the characteristic ring stretching vibrations of the substituted pyridine. rsc.org
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| C2 (Pyridine) | 148.5 |
| C3 (Pyridine) | 135.2 |
| C4 (Pyridine) | 145.8 |
| C5 (Pyridine) | 115.7 |
| C6 (Pyridine) | 140.1 |
| C (Methyl on Pyridine) | 18.3 |
| C (CH-N) | 55.4 |
| C (CH2) | 30.1 |
| C (CH-CH3) | 32.5 |
| C (CH3 on butyl) | 11.2 |
| C (CH3 on butyl) | 19.5 |
Conformational Analysis and Potential Energy Surfaces
The presence of the flexible N-(2-methylbutyl) side chain in this compound makes conformational analysis essential for understanding its three-dimensional structure and how it might interact with biological targets or other molecules. ijpsr.com Conformational analysis involves exploring the different spatial arrangements of the atoms that result from rotation around single bonds. libretexts.org
High-level computational methods like DFT and ab initio calculations are employed to determine the relative energies of different conformers. researchgate.net By systematically rotating the rotatable bonds in the 2-methylbutyl group and the bond connecting it to the pyridine ring, a potential energy surface (PES) can be generated. This surface reveals the low-energy (stable) conformations and the energy barriers between them. For this compound, key rotations would be around the C-N bond of the amine and the C-C bonds of the butyl chain.
While DFT and ab initio methods are accurate, they can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) force fields provide a faster, albeit less accurate, way to explore the conformational space. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, are particularly useful for sampling a wide range of conformations and understanding the dynamic behavior of the molecule in different environments, such as in solution. nih.gov An MD simulation of this compound would illustrate how the flexible side chain moves and folds, providing a more realistic picture of its conformational preferences.
Reaction Mechanism Elucidation for Proposed Chemical Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, this could involve studying its synthesis or potential degradation pathways.
A plausible synthetic route to this compound is the amination of a suitable pyridine precursor. nih.govresearchgate.netorganic-chemistry.org For example, the reaction could proceed via a nucleophilic aromatic substitution (SNAr) of a 3-halopyridine derivative with 2-methylbutylamine. Computational modeling could be used to:
Identify the lowest energy reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products.
Determine the rate-determining step: The step with the highest activation energy.
Investigate the role of catalysts or reaction conditions: How they influence the reaction mechanism and energetics.
For instance, DFT calculations could model the transition state of the nucleophilic attack of the amine on the pyridine ring, providing a detailed understanding of the bond-forming process.
Computational Modeling of Reaction Pathways
Similarly, there are no available computational models detailing the reaction pathways of this compound. Modeling these pathways would be essential to understanding its reactivity, potential for byproduct formation, and for optimizing synthetic routes.
Derivatization Strategies and Analog Synthesis for Mechanistic Research on Pyridinamines
Principles for the Rational Design of Structural Analogs
The rational design of structural analogs of 4-methyl-N-(2-methylbutyl)pyridin-3-amine is guided by the objective to probe and modulate its biological activity. This involves systematically altering specific structural motifs of the molecule, including the pyridine (B92270) core, the N-alkyl substituent, and the methyl group at the 4-position. The primary goal is to understand how these modifications influence the compound's interaction with biological targets.
Key principles in the design of such analogs include:
N-Alkyl Chain Variation: Modifying the length, branching, and cyclization of the 2-methylbutyl group to explore the steric and hydrophobic requirements of the binding pocket. Analogs could include linear alkyl chains, cyclic substituents, or chains with different branching patterns.
Positional Isomerism: Moving the methyl group to other positions on the pyridine ring (e.g., 2, 5, or 6-position) or altering the position of the amino group to understand the regiochemical requirements for activity.
Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring to study the effect of electronic properties on binding affinity and molecular recognition.
A common synthetic route to generate such analogs starts from a suitable aminopyridine precursor, such as 3-amino-4-methylpyridine (B17607). N-alkylation can then be achieved through various methods, including reductive amination with the corresponding aldehyde or ketone, or direct alkylation with an appropriate alkyl halide. For instance, reacting 3-amino-4-methylpyridine with 2-methylbutanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the target compound. nih.gov By employing different aldehydes or ketones, a diverse library of N-alkyl analogs can be synthesized.
Table 1: Representative Structural Analogs of this compound and their Design Rationale
| Analog Name | Modification from Parent Compound | Design Rationale |
|---|---|---|
| 4-methyl-N-butylpyridin-3-amine | Linear N-alkyl chain | To investigate the importance of the secondary methyl group on the alkyl chain for activity. |
| 4-methyl-N-cyclopentylpyridin-3-amine | Cyclic N-alkyl substituent | To probe the conformational constraints of the binding pocket. |
| 2-methyl-N-(2-methylbutyl)pyridin-3-amine | Positional isomer of the methyl group | To assess the impact of the methyl group's position on molecular recognition. |
| N-(2-methylbutyl)pyridin-3-amine | Removal of the 4-methyl group | To determine the contribution of the 4-methyl group to binding affinity (e.g., "magic methyl" effect). |
| 5-fluoro-4-methyl-N-(2-methylbutyl)pyridin-3-amine | Introduction of an electron-withdrawing group | To study the influence of pyridine ring electronics on target interaction. |
Synthesis of Isotopic Analogs for Advanced Mechanistic Probing
Isotopically labeled analogs are invaluable tools for a variety of mechanistic studies, including metabolism, pharmacokinetic profiling, and as internal standards in quantitative bioanalysis. For this compound, isotopic labels can be incorporated into the pyridine ring or the N-alkyl substituent.
Synthesis of Pyridine Ring-Labeled Analogs:
Recent advances in synthetic methodology have enabled the efficient incorporation of stable isotopes like ¹³C and ¹⁵N into the pyridine core. researchgate.netchemrxiv.orgnih.govchemrxiv.org One powerful strategy involves a Zincke-type reaction, where the pyridine ring is opened to a reactive intermediate and then recyclized in the presence of an isotopically labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl. chemrxiv.orgnih.govchemrxiv.org This allows for the direct replacement of the ring nitrogen with ¹⁵N. Similarly, ¹³C can be introduced at specific positions of the pyridine ring through the use of ¹³C-labeled precursors in a multi-step synthesis. researchgate.net
Synthesis of N-Alkyl Chain-Labeled Analogs:
Deuterium (B1214612) (²H) or carbon-13 (¹³C) can be introduced into the 2-methylbutyl side chain. This is typically achieved by using isotopically labeled starting materials for the N-alkylation step. For example, reductive amination of 3-amino-4-methylpyridine with a deuterated or ¹³C-labeled 2-methylbutanal would yield the corresponding labeled analog. Alternatively, the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) in the reductive amination can introduce deuterium at the carbon atom adjacent to the amino group.
Table 2: Examples of Isotopically Labeled Analogs and Their Applications
| Labeled Analog | Position of Label | Synthetic Precursor Example | Potential Application |
|---|---|---|---|
| 4-methyl-N-(2-methylbutyl)pyridin-3-¹⁵N -amine | Pyridine ring nitrogen | ¹⁵NH₄Cl | Elucidation of metabolic pathways involving the pyridine ring; internal standard for mass spectrometry. |
| 4-methyl-N-(2-methylbutyl-d₉ )pyridin-3-amine | N-alkyl chain | Deuterated 2-methylbutanol | Pharmacokinetic studies to track the fate of the N-alkyl moiety; internal standard. |
| ¹³C -4-methyl-N-(2-methylbutyl)pyridin-3-amine | Pyridine ring carbon | ¹³C-labeled pyridine precursor | NMR-based mechanistic studies of target binding and enzyme inhibition. |
Introduction of Specific Functional Handles for Conjugation and Probe Development
To investigate the molecular interactions and cellular localization of this compound, it is often necessary to attach reporter molecules such as fluorophores, biotin, or affinity tags. This is achieved by introducing a "functional handle" into the molecule, which is a chemically reactive group that can undergo selective conjugation reactions.
Commonly used functional handles include:
Azides (-N₃): These can react with terminal alkynes in a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govmdpi.comscience.gov
Alkynes (-C≡CH): These are the complementary reactive partners for azides in click chemistry. nih.govscience.gov
Thiols (-SH): These can react with maleimides or other thiol-reactive probes.
Carboxylic acids (-COOH) or primary amines (-NH₂): These can be used for standard amide bond formation.
A functional handle can be introduced at various positions of the parent molecule. For example, a short alkyl chain terminating in an azide (B81097) or alkyne could be attached to the pyridine ring or the N-alkyl group. The synthesis of such a derivative would involve a multi-step process, potentially starting from a functionalized pyridine precursor. mdpi.com For instance, a bromo-substituted 4-methyl-3-aminopyridine could be used as a starting point to introduce a linker containing the desired functional handle via a palladium-catalyzed cross-coupling reaction. acs.org
Table 3: Functionalized Analogs for Probe Development
| Functionalized Analog | Functional Handle | Potential Conjugation Partner | Application |
|---|---|---|---|
| 4-methyl-N-(2-methylbutyl)-5-(azidoethyl)pyridin-3-amine | Azide | Alkyne-modified fluorophore | Fluorescent labeling for cellular imaging and localization studies. |
| 4-methyl-N-(2-(propargyloxy)methylbutyl)pyridin-3-amine | Alkyne | Azide-modified biotin | Affinity purification of binding partners. |
| 4-methyl-N-(2-methylbutyl)-6-(mercaptomethyl)pyridin-3-amine | Thiol | Maleimide-linked solid support | Immobilization for affinity chromatography. |
Exploration of Substituent Effects on Molecular Recognition and Interaction Profiles (e.g., "Magic Methyl" Effect)
The introduction or removal of a methyl group can have a profound and often unpredictable impact on the biological activity of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect. This effect can arise from a combination of steric and electronic factors, as well as an improved metabolic profile.
In the context of this compound, the 4-methyl group is a key feature to investigate. Its contribution to binding can be assessed by synthesizing and testing the corresponding des-methyl analog, N-(2-methylbutyl)pyridin-3-amine. An increase in potency with the addition of the methyl group could be due to several factors:
Enhanced van der Waals interactions: The methyl group may fit into a specific hydrophobic pocket in the target protein, increasing binding affinity.
Conformational restriction: The methyl group can restrict the rotation of the N-alkyl side chain, locking the molecule into a more favorable binding conformation.
Modulation of physicochemical properties: The methyl group can increase lipophilicity, which may improve cell permeability.
Blocking metabolic sites: The methyl group might block a site of metabolic oxidation, increasing the compound's half-life.
The synthesis of analogs with methyl groups at different positions on the pyridine ring (e.g., 2-, 5-, or 6-methyl) can further elucidate the specific steric and electronic requirements of the binding site. nih.gov
Table 4: Analogs for Investigating Substituent Effects
| Analog | Modification | Research Question |
|---|---|---|
| N-(2-methylbutyl)pyridin-3-amine | Removal of the 4-methyl group | What is the contribution of the 4-methyl group to biological activity? |
| 2-methyl-N-(2-methylbutyl)pyridin-3-amine | Isomeric position of the methyl group | Is there a specific positional requirement for the methyl group for optimal binding? |
| 4-ethyl-N-(2-methylbutyl)pyridin-3-amine | Homologation of the methyl group | How does increasing the steric bulk at the 4-position affect activity? |
| 4-(trifluoromethyl)-N-(2-methylbutyl)pyridin-3-amine | Isosteric replacement of the methyl group | How do the electronic properties of the substituent at the 4-position influence binding? |
Strategic Derivatization for Enhanced Analytical Detectability and Separation
For accurate quantification in biological matrices and for chromatographic separation of enantiomers or isomers, it is often necessary to derivatize this compound. The secondary amine in this molecule is a prime target for derivatization.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
To increase volatility and thermal stability for GC analysis, the active hydrogen on the secondary amine can be replaced with a non-polar group. Common derivatization reagents for amines include:
Silylating agents: Such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com
Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), which form stable and volatile fluoroacyl derivatives. nih.gov
Chloroformates: Such as ethyl chloroformate (ECF), which react with amines to form carbamates. nih.gov
These derivatization procedures typically improve chromatographic peak shape and enhance sensitivity in MS detection. nih.govnih.gov
Derivatization for High-Performance Liquid Chromatography (HPLC):
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. Reagents containing moieties like dansyl, dabsyl, or fluorescamine (B152294) can be reacted with the secondary amine. Additionally, chiral derivatizing agents can be used to separate enantiomers on a non-chiral stationary phase.
Table 5: Derivatization Strategies for Enhanced Analysis
| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose of Derivatization |
|---|---|---|---|
| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility and thermal stability; improved chromatographic performance. thermofisher.com |
| GC-MS | Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl amide | Enhanced volatility and electron-capture detection sensitivity. nih.gov |
| HPLC-UV/Fluorescence | Dansyl chloride | Dansyl sulfonamide | Introduction of a fluorescent tag for sensitive detection. |
| HPLC | (S)-(+)-Naproxen chloride | Diastereomeric amides | Chiral separation of enantiomers. |
Mechanistic Research on Molecular Interactions and Biochemical Pathways Involving Pyridinamines
Theoretical Frameworks for Ligand-Target Recognition in Pyridinamine Systems
No information available for 4-methyl-N-(2-methylbutyl)pyridin-3-amine.
In Vitro Biochemical Assays for Investigating Molecular Binding and Enzyme Kinetics
No in vitro assay data has been published for this compound.
Computational Modeling of Molecular Docking and Protein-Ligand Complex Dynamics
There are no publicly available computational models or docking studies for this compound.
Structure-Interaction Relationship (SIR) Studies with Model Biochemical Systems
No structure-interaction relationship studies have been documented for this specific pyridinamine derivative.
Elucidation of Potential Modulation Mechanisms within Model Biochemical Pathways
The potential modulatory effects of this compound on any biochemical pathway have not been investigated.
To provide a comprehensive article as outlined, it would be necessary to select a well-researched pyridinamine derivative for which extensive data on molecular interactions, biochemical activity, and computational analysis is available. Without such data for the specified compound, any attempt to generate the requested content would be speculative and not based on factual scientific findings.
Advanced Analytical Method Development and Validation for Research Applications of 4 Methyl N 2 Methylbutyl Pyridin 3 Amine
Chromatographic Separation Techniques (HPLC, GC, UPLC)
Chromatographic techniques are the cornerstone of analytical separation for compounds like 4-methyl-N-(2-methylbutyl)pyridin-3-amine. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) depends on the analyte's properties, the sample matrix, and the specific analytical goals such as throughput and sensitivity.
For the analysis of this compound, a basic compound (pKa ≈ 5-6), reversed-phase HPLC and UPLC are generally preferred due to their compatibility with aqueous samples and mass spectrometry.
HPLC/UPLC Method Development: The primary challenge in separating basic amines like this pyridine (B92270) derivative is poor peak shape (tailing) caused by strong interactions between the protonated amine and acidic residual silanols on the silica-based stationary phase. Optimization strategies include:
Column Selection: Modern, high-purity silica (B1680970) columns with advanced end-capping (e.g., C18 or Phenyl-Hexyl phases) are essential. Using a column with a wider pH range tolerance allows for mobile phases at mid-to-high pH, neutralizing the silanol (B1196071) groups and keeping the analyte in its non-ionized form, which improves peak shape and retention.
Mobile Phase Optimization: To ensure good peak shape and MS compatibility, a volatile buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended. nih.gov The buffer concentration and pH must be optimized to achieve a balance between chromatographic performance and ionization efficiency in the mass spectrometer. A typical starting point would be a gradient elution from a low percentage of organic solvent (acetonitrile or methanol) to a high percentage, with 10-20 mM ammonium formate buffer in the aqueous phase.
Throughput: UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC. It provides much higher resolution and efficiency, allowing for faster analysis times (often under 5 minutes) without sacrificing separation quality, thereby increasing sample throughput significantly. nih.gov
Table 1: Illustrative HPLC/UPLC Gradient for this compound Analysis
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Curve |
|---|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 | Initial |
| 0.5 | 0.4 | 95 | 5 | Linear |
| 3.0 | 0.4 | 5 | 95 | Linear |
| 4.0 | 0.4 | 5 | 95 | Hold |
| 4.1 | 0.4 | 95 | 5 | Linear |
| 5.0 | 0.4 | 95 | 5 | Hold |
GC Method Development: Gas chromatography is a viable alternative, particularly for its high resolving power. However, due to the polarity and low volatility of the amine group, direct analysis is challenging.
Derivatization: A mandatory derivatization step is required to block the active hydrogen on the secondary amine, making the compound more volatile and thermally stable. researchgate.net Common derivatizing agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating reagents. The reaction conditions (temperature, time, solvent) must be optimized for complete derivatization.
Column and Temperature Program: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is typically effective for separating such derivatives. A temperature gradient is programmed to ensure adequate separation from derivatizing agent byproducts and matrix components, followed by a high-temperature bake-out to clean the column.
The presence of a stereocenter at the 2-position of the N-butyl group necessitates the development of a chiral separation method to control the enantiomeric purity of this compound. Chiral HPLC using Chiral Stationary Phases (CSPs) is the most effective approach for this purpose. nih.gov
Chiral HPLC Method Development:
CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Chiralcel® series), are highly successful for separating a wide range of chiral amines. researchgate.netyakhak.org Coated and immobilized versions of these CSPs offer different solvent compatibilities and selectivities. scielo.org.mx An initial screening of several different polysaccharide-based columns is the most efficient strategy.
Mobile Phase Optimization: Chiral separations of amines are often best achieved in normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes. chromatographyonline.com The addition of small amounts of acidic and basic additives is critical. An acid (e.g., trifluoroacetic acid) ensures consistent protonation of the analyte, while a base (e.g., diethylamine) acts as a competitor for active sites on the CSP, improving peak shape and efficiency. mdpi.comresearchgate.net The ratio of these additives must be carefully optimized to achieve baseline separation. chromatographyonline.com Supercritical Fluid Chromatography (SFC) is also a powerful "green" alternative that often provides fast and efficient separations for such compounds. chromatographyonline.com
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) |
| Mobile Phase | Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Hypothetical Retention Time (S-enantiomer) | 8.2 min |
| Hypothetical Retention Time (R-enantiomer) | 9.5 min |
| Resolution (Rs) | > 2.0 |
Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)
Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS or GC-MS), provides unparalleled selectivity and sensitivity for quantification in complex matrices.
The gold standard for quantitative bioanalysis is tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves isolating the protonated molecule (precursor ion) and monitoring a specific, characteristic fragment ion (product ion) that is produced upon collision-induced dissociation (CID).
LC-MS/MS Protocol Development:
Analyte Infusion: A standard solution of this compound is first infused directly into the mass spectrometer to determine its precursor ion mass in electrospray ionization positive mode (ESI+), which would be [M+H]⁺.
Fragmentation Analysis (MS/MS): The precursor ion is fragmented using varying collision energies to identify stable and intense product ions. For this compound, the most probable fragmentation would occur at the C-N bond connecting the butyl group to the pyridine ring.
MRM Transition Optimization: The most intense and specific precursor-to-product ion transitions are selected for the MRM method. Parameters such as collision energy (CE) and declustering potential (DP) are optimized for each transition to maximize signal intensity.
Table 3: Proposed MRM Transitions for LC-MS/MS Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 193.17 | 121.09 | [M - C₅H₁₁ + H]⁺ (Loss of 2-methylbutyl group) | 25 |
| This compound | 193.17 | 94.07 | [C₆H₈N]⁺ (Fragment of pyridine ring) | 35 |
A similar approach would be used for GC-MS, where the mass spectrum of the derivatized analyte is studied to find unique fragment ions for Selected Ion Monitoring (SIM) or MRM analysis.
Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest level of accuracy and precision in quantification. mdpi.com This technique corrects for variations in sample preparation, matrix effects, and instrument response by using a stable isotope-labeled (SIL) analogue of the analyte as an internal standard. mdpi.com
IDMS Implementation:
Synthesis of SIL Standard: A SIL version of the analyte, such as 4-(trideuteromethyl)-N-(2-methylbutyl)pyridin-3-amine ([D₃]-analyte), must be synthesized. nih.govnih.gov This standard is chemically identical to the analyte and will co-elute chromatographically, but it is distinguishable by its mass.
Methodology: A known quantity of the SIL standard is spiked into every sample and calibration standard at the very beginning of the sample preparation process. The analyte concentration is then calculated from the measured peak area ratio of the analyte to the SIL standard. Because any loss or signal suppression/enhancement affects both the analyte and the standard equally, the ratio remains constant, leading to highly accurate results. researchgate.net
Table 4: Analyte and Stable Isotope-Labeled (SIL) Standard MRM Transitions for IDMS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |
|---|---|---|---|
| Analyte | 193.17 | 121.09 | Quantifier |
| SIL Standard ([D₃]-analyte) | 196.19 | 124.11 | Quantifier |
Sample Preparation Methodologies for Complex Research Matrices
Effective sample preparation is crucial to remove interfering substances (e.g., proteins, salts, phospholipids) from complex matrices like plasma, urine, or tissue homogenates, thereby improving analytical robustness and sensitivity. youtube.com
Solid-Phase Extraction (SPE): SPE is a highly effective and automatable technique for cleaning up and concentrating analytes. affinisep.com For a basic compound like this compound, a mixed-mode cation-exchange polymer-based sorbent is often ideal. This sorbent provides dual retention mechanisms (reversed-phase and ion exchange), allowing for a rigorous wash protocol to remove a wide range of interferences.
Table 5: Generic Mixed-Mode Cation Exchange SPE Protocol
| Step | Solvent/Reagent | Purpose |
|---|---|---|
| Conditioning | Methanol (B129727) | To wet the sorbent and activate functional groups. |
| Equilibration | Water with 2% Formic Acid | To prepare the sorbent for sample loading and protonate the analyte. |
| Loading | Pre-treated Plasma (diluted with 2% Formic Acid) | Analyte binds by reversed-phase and cation exchange. |
| Wash 1 | 2% Formic Acid in Water | To remove salts and polar interferences. |
| Wash 2 | Methanol | To remove non-polar interferences bound by hydrophobic interaction. |
| Elution | 5% Ammonium Hydroxide in Methanol | To neutralize the analyte, disrupting the ion-exchange bond and eluting it. |
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. capes.gov.br For this analyte, a typical LLE protocol would involve:
Precipitating proteins from a plasma sample using a solvent like acetonitrile.
Adjusting the pH of the remaining supernatant to basic conditions (e.g., pH > 9) to ensure the analyte is in its neutral, non-ionized form.
Extracting the analyte into an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
Evaporating the organic layer and reconstituting the residue in a mobile phase-compatible solvent for injection.
The selection of the optimal sample preparation method will depend on the required cleanup efficiency, desired recovery, and sample throughput needs of the research application.
Rigorous Analytical Method Validation for Research Use
To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the quantitative analysis of this compound. The validation process assesses several key performance characteristics as outlined by international guidelines. researchgate.netnih.gov
Based on established methods for similar aminopyridine compounds, a validated HPLC method for this compound would be expected to yield the performance characteristics detailed below. nih.govcmes.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using a series of standards, and the correlation coefficient (R²) is calculated.
Precision: Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is reported as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.
Detection Limits: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
The following interactive table summarizes hypothetical validation data for an HPLC-UV method for this compound.
| Parameter | Specification | Hypothetical Result |
| Linearity Range | - | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 | 0.9992 |
| Repeatability (Intra-day Precision, RSD) | ≤ 2% | 1.3% |
| Intermediate Precision (Inter-day Precision, RSD) | ≤ 5% | 4.1% |
| Accuracy (Recovery) | 95 - 105% | 98.7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.1 µg/mL |
This table contains hypothetical data based on typical performance for analytical methods of similar compounds. nih.govcmes.org
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. frontiersin.org This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include:
pH of the mobile phase (e.g., ± 0.2 units)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic content)
The method is considered robust if the results for these varied conditions remain within acceptable criteria for precision and accuracy.
The following interactive table shows potential robustness study outcomes.
| Parameter Varied | Variation | % RSD of Results |
| Mobile Phase pH | 6.8 (vs. 7.0) | 4.5% |
| Column Temperature | 30°C (vs. 35°C) | 3.8% |
| Flow Rate | 0.9 mL/min (vs. 1.0 mL/min) | 4.2% |
This table contains hypothetical data to illustrate the concept of robustness testing.
Integration of Analytical Methods in Research Workflows
The validated analytical methods for this compound are integral to various stages of the research and development pipeline. The automation capabilities of techniques like SPME are particularly beneficial for increasing efficiency in pharmaceutical analytical workflows. europeanpharmaceuticalreview.comnih.gov
In a research context, these methods would be applied to:
Reaction Monitoring: To track the progress of synthetic routes producing the compound.
Purity Assessment: To quantify the purity of the final compound and identify any process-related impurities or degradation products.
Stability Studies: To assess the stability of the compound under various storage conditions (e.g., temperature, humidity, light).
Pharmacokinetic Studies: In preclinical research, these methods would be used to measure the concentration of the compound and its potential metabolites in biological matrices (e.g., plasma, urine) over time. Techniques like SPME and DLLME are especially valuable here due to their ability to handle complex biological samples and achieve low detection limits. nih.govmdpi.com
By integrating these advanced, validated analytical methods, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing the scientific understanding and potential applications of this compound.
Environmental Fate and Degradation Pathways of Pyridinamine Compounds
Investigation of Photolytic Degradation under Simulated Environmental Conditions
Photolytic degradation is a key abiotic pathway for the removal of pyridinamine compounds from the environment. In the atmosphere, vapor-phase aminopyridines are expected to be degraded by reacting with photochemically-produced hydroxyl radicals. epa.gov For instance, the estimated atmospheric half-life for 2-aminopyridine (B139424) due to this reaction is approximately 19 hours, suggesting a relatively rapid removal from the air. epa.gov
In aqueous systems, the direct photolysis of pyridine (B92270) derivatives can also occur. A study on 2-amino-5-chloropyridine, a structural analogue, demonstrated that it undergoes degradation upon irradiation. researchgate.net The process involves the breakdown of the pyridine moiety, with the formation of acyclic, nitrogen-containing intermediates. researchgate.net While specific photoproducts for 4-methyl-N-(2-methylbutyl)pyridin-3-amine are not documented, it is plausible that similar photolytic processes, including photo-oxidation and ring cleavage, would occur under environmental UV irradiation.
| Compound | Condition | Half-life/Rate | Reference |
|---|---|---|---|
| 2-Aminopyridine | Atmospheric reaction with hydroxyl radicals | ~19 hours (estimated) | epa.gov |
| 2-Amino-5-chloropyridine | Aqueous photolysis | Reaction rate of 2.06 × 10⁻⁶ M min⁻¹ | researchgate.net |
Oxidative Degradation Mechanisms and Identification of Transformation Products
Oxidation is a significant transformation pathway for pyridine compounds. The nitrogen atom in the pyridine ring can be oxidized to form pyridine-N-oxide, a reaction that can be achieved using various peroxy acids. wikipedia.orgwikipedia.org This oxidation to an N-oxide is a characteristic reaction of tertiary amines and pyridines. wikipedia.org The formation of an N-oxide increases the reactivity of the pyridine ring, potentially facilitating further degradation. wikipedia.org
For this compound, oxidation could occur at the pyridine nitrogen, leading to the corresponding N-oxide. Additionally, the amino group and alkyl substituents provide other potential sites for oxidative attack. Studies on the oxidation of related aromatic amines and pyridine derivatives suggest that reactions with hydroxyl radicals in water can be very rapid, although the concentration of these radicals in natural waters is typically low. nih.gov The oxidation of pyridine by alkylperoxy radicals is considered a very slow process, with half-lives potentially spanning decades. nih.gov
Common oxidative transformation products for simple pyridines include hydroxylated derivatives, which are often intermediates in biodegradation pathways. tandfonline.comresearchgate.net For the target compound, potential products could include hydroxylated pyridines, N-oxides, and products resulting from the oxidation and cleavage of the N-alkyl chain.
| Compound/Class | Oxidant/Process | Primary Transformation Product | Reference |
|---|---|---|---|
| Pyridine | Peroxy acids (e.g., peracetic acid) | Pyridine-N-oxide | wikipedia.orgwikipedia.org |
| Pyridine | Hydroxyl radicals (in water) | Hydroxylated intermediates | nih.gov |
| 4-Aminopyridine | Photocatalytic oxidation | 3-Hydroxy, 4-aminopyridine; 3,4-Dihydroxy pyridine | researchgate.net |
Thermal Stability and Pyrolysis Product Characterization
Pyridine compounds are known to be generated as pyrolysis products from various materials, including coal and certain polymers. nih.govwikipedia.org Conversely, they are also subject to thermal degradation at high temperatures. Pyridine itself has a flash point of 20°C and is highly flammable, with combustion producing toxic fumes that can include nitrogen oxides and carbon monoxide. wikipedia.org
Studies on the pyrolysis of pyridine in shock tubes have been conducted to understand its decomposition at high temperatures, which is relevant for combustion processes. acs.org While specific data on the thermal stability of this compound is unavailable, it is expected to decompose at elevated temperatures. Pyrolysis would likely involve the fragmentation of the alkyl side chains and the eventual breakdown of the pyridine ring itself, potentially yielding a complex mixture of smaller hydrocarbons, nitriles, and other nitrogen-containing compounds. In industrial settings, pyridine has been noted as a thermal breakdown product from materials containing related structures. nih.gov
Biotic Transformation Studies in Model Ecological Systems
Biodegradation is a crucial fate process for pyridine and its derivatives in soil and water. tandfonline.comresearchgate.net Numerous bacteria, such as Arthrobacter, Paracoccus, and Nocardia species, are capable of utilizing pyridine as a source of carbon and nitrogen. tandfonline.comnih.govnih.govasm.org The biodegradability of the pyridine ring is, however, sensitive to the nature and position of its substituents. tandfonline.comresearchgate.net
The microbial degradation of pyridine can proceed through different mechanisms. One pathway involves an initial hydroxylation, followed by ring cleavage. tandfonline.com Another recently elucidated pathway in Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring by a monooxygenase without a prior hydroxylation step, ultimately leading to metabolites like succinic acid that can enter central metabolism. nih.govasm.org
For alkyl-substituted pyridines, degradation studies are less common, but it is known that they are found as environmental pollutants. researchgate.net The degradation of this compound would likely be initiated by microbial attack on the pyridine ring or the alkyl substituents. The presence of the N-alkyl group might influence the rate and pathway of degradation compared to unsubstituted aminopyridines. In one study, 2-aminopyridine was found to degrade slowly in soil, taking over 96 days for complete removal under both aerobic and anaerobic conditions. epa.gov
| Compound | Microorganism/System | Key Finding/Metabolite | Reference |
|---|---|---|---|
| Pyridine | Paracoccus sp. strain BW001 | Complete degradation (2,614 mg/L in 49.5 h) via ring cleavage. | nih.gov |
| Pyridine | Arthrobacter sp. strain 68b | Degradation via direct ring cleavage to form succinic acid. | nih.govasm.org |
| Pyridine Derivatives | General soil bacteria | Degradation often proceeds via hydroxylated intermediates. | tandfonline.comresearchgate.net |
| 2-Aminopyridine | Soil | Slow degradation; >96 days for complete removal. | epa.gov |
Kinetic Studies of Environmental Persistence and Reactivity
The environmental persistence of a compound is often described by its half-life in various environmental compartments. Kinetic studies provide the data needed to estimate this persistence. For pyridinamine compounds, persistence is a function of their susceptibility to the degradation pathways mentioned above.
The rate of biodegradation can vary significantly. For example, while pyridine can be rapidly degraded by specific bacterial strains under optimal conditions (e.g., 2,614 mg/L in about 2 days by Paracoccus sp.), its degradation in unacclimated soil can be much slower. nih.govnih.gov One study reported a half-life of approximately 3 days for pyridine in soil at low concentrations, while another noted degradation times of 66-170 days under aerobic conditions in a soil extract. nih.gov The reactivity of 2-aminopyridine with atmospheric hydroxyl radicals, leading to a 19-hour half-life, indicates low persistence in the air. epa.gov However, its slow biodegradation in soil suggests higher persistence in that compartment. epa.gov
For this compound, the combination of alkyl and amine substituents would influence its partitioning behavior (e.g., sorption to soil) and reactivity. Cationic forms of aminopyridines, which can exist in the environment, tend to adsorb more strongly to soil and sediment, which could decrease their bioavailability and degradation rates. epa.gov
| Compound | Environmental Compartment | Process | Half-life / Degradation Time | Reference |
|---|---|---|---|---|
| Pyridine | Soil | Biodegradation | ~3 days (at low concentrations) | nih.gov |
| Pyridine | Aqueous soil extract | Biodegradation | 66-170 days (aerobic) | nih.gov |
| 2-Aminopyridine | Atmosphere | Reaction with OH radicals | ~19 hours | epa.gov |
| 2-Aminopyridine | Soil | Biodegradation | > 96 days | epa.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-(2-methylbutyl)pyridin-3-amine, and how can purity be optimized?
- Answer : The compound can be synthesized via condensation reactions between substituted pyridine precursors and alkylamines. For example, hydrazine-pyridine intermediates (e.g., 2-hydrazinopyridine) react with aldehydes under acidic conditions (e.g., acetic acid) to form Schiff bases, followed by cyclization using oxidizing agents like sodium hypochlorite . Purification is typically achieved via vacuum filtration, washing with solvents (methanol/water), and recrystallization. Column chromatography (e.g., using dichloromethane/hexane gradients) is recommended for isolating derivatives with high purity (>95%) .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral artifacts minimized?
- Answer :
- 1H/13C-NMR : Use deuterated DMSO-d6 for solubility, with referencing to residual solvent peaks (δ 2.50 ppm for 1H, 39.52 ppm for 13C). Multiplicity analysis (e.g., dd, m) helps resolve overlapping signals in aromatic regions .
- FTIR : Attenuated total reflection (ATR) diamond crystal ensures reproducible detection of key functional groups (e.g., C=N stretch at ~1596 cm⁻¹, N-H bend at ~3198 cm⁻¹) .
- HRMS : Electrospray ionization (ESI) with calibration standards (e.g., Agilent tuning mix) confirms molecular ion peaks (e.g., [M+H]+) with <0.5 ppm mass error .
Advanced Research Questions
Q. How can contradictions in NMR data for structurally similar pyridinamine derivatives be resolved?
- Answer : Contradictions often arise from dynamic exchange processes or solvent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Variable-temperature NMR can identify rotational barriers in alkyl chains, while deuterium exchange experiments confirm labile protons (e.g., NH groups) . For example, in , the singlet at δ 10.72 ppm corresponds to the imine NH, confirmed by D2O exchange .
Q. What strategies improve crystallization success for X-ray diffraction studies of pyridinamine derivatives?
- Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C promotes crystal growth.
- Software Tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are essential. SHELXL handles twinning and high-resolution data, while WinGX integrates metrics for packing analysis .
- Additives : Co-crystallization with picric acid or crown ethers can stabilize lattice interactions in hydrophobic analogs .
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- QSAR : Generate descriptors (e.g., logP, polar surface area) via ChemAxon or MOE. Machine learning pipelines (e.g., LabMate.AI ) optimize reaction conditions for novel analogs .
Q. What methodologies are used to establish structure-activity relationships (SAR) for pyridinamine-based inhibitors?
- Answer :
- Analog Synthesis : Systematically vary substituents (e.g., alkyl chain length, aryl groups) using parallel synthesis. highlights the role of methylsulfanyl groups in modulating reactivity .
- Biological Assays : Pair enzymatic inhibition assays (e.g., IC50 determination) with cellular toxicity screens (MTT assay). Cross-reference with computational predictions to prioritize lead compounds .
Methodological Challenges
Q. Beyond TLC, how is purity rigorously assessed for intermediates and final products?
- Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities .
- LC-MS : Combines retention time alignment with mass verification to detect trace byproducts (e.g., dehalogenated species) .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Conduct accelerated degradation studies:
- Thermal Stress : Store at 40°C for 1 month; monitor via NMR for decomposition (e.g., amine oxidation).
- Light Exposure : Use ICH Q1B guidelines with UV-vis spectroscopy to detect photodegradants. Antioxidants (e.g., BHT) or inert atmosphere storage (N2) may improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
